molecular formula C26H31N3O3 B2998967 1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775372-17-2

1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2998967
CAS No.: 1775372-17-2
M. Wt: 433.552
InChI Key: LGLAZJMERFWFHJ-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C26H31N3O3 and its molecular weight is 433.552. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to "1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" are often synthesized through condensation reactions, cyclization, or functional group transformations. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid, followed by characterization using spectroscopic techniques such as LCMS, NMR, IR, and X-ray diffraction studies (Sanjeevarayappa et al., 2015). This highlights the importance of structural analysis in confirming the identity and purity of synthesized compounds.

Biological Evaluation

Related compounds have been evaluated for their biological activities, such as antimicrobial and anthelmintic effects. For instance, certain 1,2,4-oxadiazole derivatives have been screened for their in vitro antibacterial and anthelmintic activity, showing moderate to poor activity in these areas (Sanjeevarayappa et al., 2015). This suggests potential applications in developing new antimicrobial agents, though further optimization and testing would be required.

Molecular Docking and Computational Studies

Compounds with similar frameworks may also be subjects of computational studies to understand their interaction with biological targets. Molecular docking and density functional theory (DFT) calculations can shed light on the reactive sites and potential biological mechanisms of action, as seen in studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors (Karayel, 2021).

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-26(2,3)21-9-5-20(6-10-21)25(30)29-15-13-18(14-16-29)17-23-27-24(28-32-23)19-7-11-22(31-4)12-8-19/h5-12,18H,13-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLAZJMERFWFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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